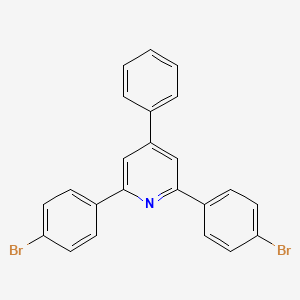

2,6-Bis(4-bromophenyl)-4-phenylpyridine

Descripción

Propiedades

IUPAC Name |

2,6-bis(4-bromophenyl)-4-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2N/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(26-22)18-8-12-21(25)13-9-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLMNYOMARWOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-bromophenyl)-4-phenylpyridine typically involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis(4-bromophenyl)-4-phenylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product would be a new biaryl compound with the bromine atoms replaced by the coupling partners.

Aplicaciones Científicas De Investigación

2,6-Bis(4-bromophenyl)-4-phenylpyridine has several applications in scientific research:

Organic Electronics: It is used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Medicinal Chemistry: Its derivatives are studied for potential antimicrobial and antiviral activities.

Material Science: It is used in the development of new materials with unique optical and electronic properties.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(4-bromophenyl)-4-phenylpyridine in its applications is largely dependent on its ability to participate in various chemical reactions. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, its interactions with biological targets such as enzymes or receptors are studied to understand its potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,6-bis(4-bromophenyl)-4-phenylpyridine with structurally analogous triarylpyridines:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (in 3d) and nitro (3h) substituents lower electron density on the pyridine ring compared to methoxy (3i) or methyl groups, affecting reactivity and optoelectronic properties. For example, 3h’s nitro groups contribute to its exceptionally high melting point (315–316°C) and nitrogen content (10.77%) .

- Thermal Stability: Nitro-substituted derivatives (3h) exhibit superior thermal stability due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking), whereas bromine-substituted 3d has moderate stability (MP: 106–108°C) .

- Optical Properties: Methoxy-substituted 3i shows enhanced fluorescence, making it suitable for light-emitting applications, while 3d’s bromine groups improve charge transport in OLEDs .

Research Findings and Trends

- Substituent Position: Meta-substituted bromine (e.g., 2,6-bis(3-bromophenyl)-4-phenylpyridine) reduces symmetry, lowering melting points compared to para-substituted 3d .

- Solubility Challenges: Bromine’s hydrophobicity limits 3d’s solubility in polar solvents, necessitating derivatization (e.g., PEGylation) for biomedical applications .

- Emerging Uses: 3d’s derivatives are being explored in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic backbone .

Actividad Biológica

2,6-Bis(4-bromophenyl)-4-phenylpyridine is an organic compound belonging to the pyridine family, characterized by its unique molecular structure featuring brominated phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The chemical formula for this compound is CHBrN. Its structure consists of a pyridine ring with brominated phenyl substituents at the 2 and 6 positions, and a phenyl group at the 4 position. The presence of bromine atoms enhances its electrophilic properties, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves interactions with nucleic acids or proteins that regulate cell growth.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound may be attributed to several mechanisms:

- Nucleic Acid Binding : Similar compounds have been shown to bind to DNA or RNA, potentially disrupting replication or transcription processes .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival .

- Electrophilic Interactions : The brominated structure allows for increased reactivity with biological macromolecules, which can lead to altered cellular functions .

Research Findings and Case Studies

Numerous studies have explored the biological properties of this compound. Below are some key findings:

Case Study: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, it was found that the compound induced apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability after treatment with varying concentrations of the compound over a 48-hour period.

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Bis(4-fluorophenyl)-4-phenylpyridine | Fluorine substituents instead of bromine | Moderate anticancer activity |

| 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | Chlorine substituents instead of bromine | Lower antimicrobial efficacy |

| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | Methoxy substituents instead of bromine | Reduced reactivity and biological activity |

Q & A

Q. What are the established synthetic routes for 2,6-bis(4-bromophenyl)-4-phenylpyridine, and how can reaction conditions influence yield?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of 4-bromoacetophenone with an aldehyde (e.g., 1-naphthaldehyde) under basic conditions to form a pyridine core.

- Step 2 : Suzuki cross-coupling with a diboronic ester (e.g., thiophene-based) to introduce functional groups . Critical factors : Temperature, catalyst choice (e.g., Pd(PPh₃)₄), and stoichiometry of reactants. For example, excess boronic ester improves coupling efficiency. Yields >75% are achievable with optimized conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm aromatic proton environments and substitution patterns. For example, symmetric 4-phenyl groups show singlet peaks in NMR .

- FT-IR : Identify C-Br stretching vibrations (~500–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns for bromine .

Q. How does solubility impact experimental design for this compound?

The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves well in chloroform, THF, and DMF. For polymerization studies (e.g., copolymer synthesis with thiophene derivatives), DMF is preferred to ensure homogeneous reaction conditions .

Advanced Research Questions

Q. How can the optical properties (e.g., band gap, HOMO/LUMO) of this compound be determined experimentally?

- UV-Vis spectroscopy : Measure the absorption onset (λ₀) in dichloromethane (DCM). The optical band gap (Eg) is calculated via . For example, a λ₀ of 388 nm corresponds to Eg ≈ 3.20 eV .

- Cyclic voltammetry (CV) : Estimate HOMO/LUMO levels using oxidation/reduction potentials. Reported HOMO: -5.65 eV; LUMO: -2.39 eV .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?

- Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to handle high-resolution or twinned data.

- Key parameters : High-quality single crystals (size >0.2 mm), Mo-Kα radiation (λ = 0.71073 Å), and anisotropic displacement parameters for bromine atoms .

Q. How does incorporation into copolymers affect its electronic properties, and what methodological challenges arise?

- Example : Copolymerization with thiophene via Suzuki coupling enhances π-conjugation, reducing Eg to ~2.38 eV for optoelectronic applications .

- Challenges :

- Bromine substituents may sterically hinder coupling efficiency.

- Aggregation in thin films can alter UV/PL spectra; use annealing or solvent additives to mitigate .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for asymmetric derivatives?

- Dynamic NMR experiments : Vary temperature to observe coalescence of split peaks.

- DFT calculations : Simulate NMR spectra using software like Gaussian to assign signals .

Key Considerations for Researchers

- Synthetic reproducibility : Trace moisture can deactivate Pd catalysts; ensure anhydrous conditions .

- Safety : Brominated aromatics may cause skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .

- Data validation : Cross-reference crystallographic data with CIF files from the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.